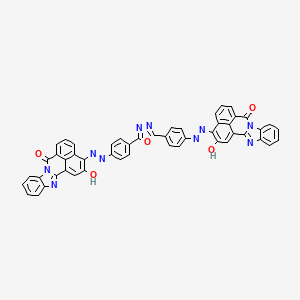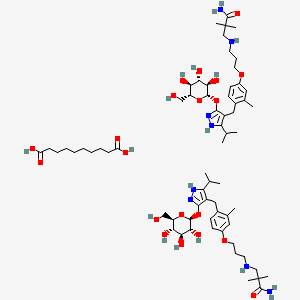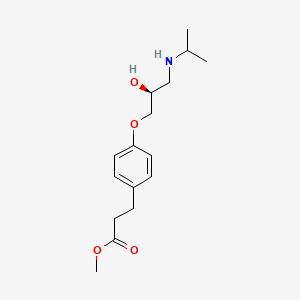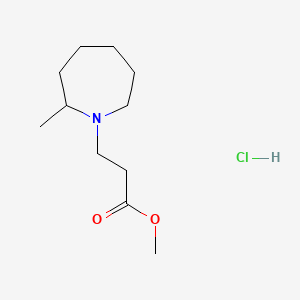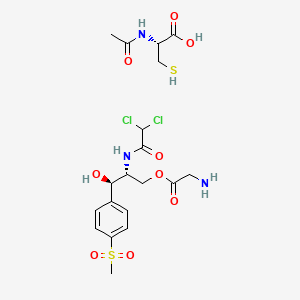
Thiamphenicol glycinate acetylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiamphenicol glycinate acetylcysteine is a compound that combines the antibacterial properties of thiamphenicol with the mucolytic and antioxidant properties of N-acetylcysteine. It is primarily used in the treatment of respiratory tract infections, where it helps to reduce the viscosity of mucus and combat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiamphenicol glycinate acetylcysteine is synthesized by reacting thiamphenicol glycinate hydrochloride with acetylcysteine in an organic solvent, such as dimethylformamide. The reaction involves the use of dicyclohexylamine to precipitate dicyclohexylammonium hydrochloride, which is then filtered out. The resulting this compound is precipitated using chloroform or ethyl ether .
Industrial Production Methods
In industrial production, this compound is prepared by reacting thiamphenicol glycinate with acetylcysteine in methyl alcohol. The solution is then dried to obtain the final product. This method ensures a higher yield and stability of the compound .
Chemical Reactions Analysis
Types of Reactions
Thiamphenicol glycinate acetylcysteine undergoes various chemical reactions, including:
Hydrolysis: The ester bond in the compound can be hydrolyzed to release thiamphenicol and N-acetylcysteine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atom in N-acetylcysteine.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Thiamphenicol and N-acetylcysteine.
Oxidation: Oxidized forms of N-acetylcysteine.
Reduction: Reduced forms of thiamphenicol and N-acetylcysteine.
Scientific Research Applications
Thiamphenicol glycinate acetylcysteine has a wide range of scientific research applications:
Mechanism of Action
Thiamphenicol glycinate acetylcysteine exerts its effects through the following mechanisms:
Antibacterial Activity: Thiamphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation.
Mucolytic Activity: N-acetylcysteine breaks disulfide bonds in mucus glycoproteins, reducing mucus viscosity and facilitating its clearance.
Antioxidant Activity: N-acetylcysteine scavenges free radicals and replenishes intracellular glutathione levels, protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Chloramphenicol: A broad-spectrum antibiotic similar to thiamphenicol but with a higher risk of bone marrow toxicity.
Thiamphenicol Glycinate Hydrochloride: A derivative of thiamphenicol used in similar therapeutic applications.
Uniqueness
Thiamphenicol glycinate acetylcysteine is unique due to its combined antibacterial, mucolytic, and antioxidant properties. This makes it particularly effective in treating respiratory tract infections with viscous secretions, offering a dual therapeutic approach .
Properties
CAS No. |
20192-91-0 |
|---|---|
Molecular Formula |
C19H27Cl2N3O9S2 |
Molecular Weight |
576.5 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-sulfanylpropanoic acid;[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate |
InChI |
InChI=1S/C14H18Cl2N2O6S.C5H9NO3S/c1-25(22,23)9-4-2-8(3-5-9)12(20)10(7-24-11(19)6-17)18-14(21)13(15)16;1-3(7)6-4(2-10)5(8)9/h2-5,10,12-13,20H,6-7,17H2,1H3,(H,18,21);4,10H,2H2,1H3,(H,6,7)(H,8,9)/t10-,12-;4-/m10/s1 |
InChI Key |
PEGBMQRZXOKYCO-XGBIXHFLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](COC(=O)CN)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CC(=O)NC(CS)C(=O)O.CS(=O)(=O)C1=CC=C(C=C1)C(C(COC(=O)CN)NC(=O)C(Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


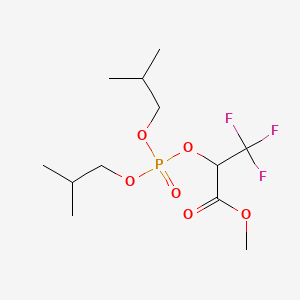
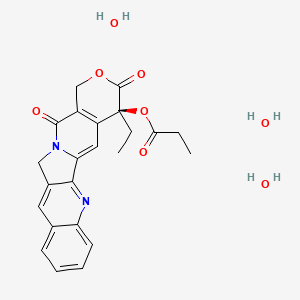
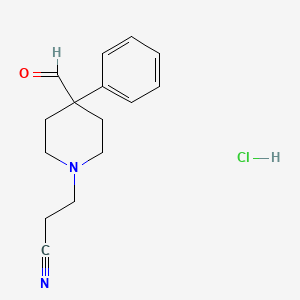


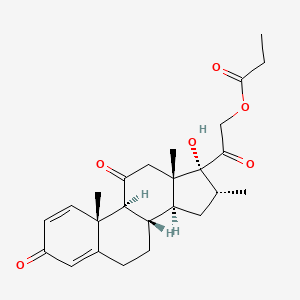
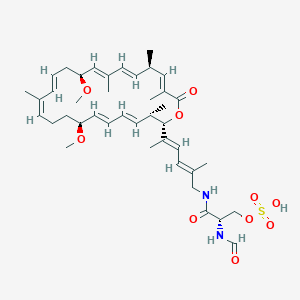

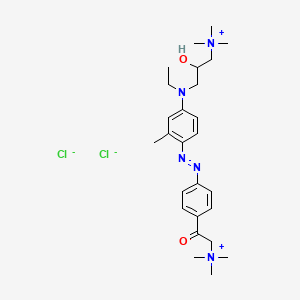
![2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;dihydrogen phosphate](/img/structure/B12773416.png)
